molecular formula C8H16O B6589338 3-cyclobutyl-2-methylpropan-1-ol CAS No. 1602840-41-4

3-cyclobutyl-2-methylpropan-1-ol

Cat. No.: B6589338
CAS No.: 1602840-41-4
M. Wt: 128.21 g/mol
InChI Key: VDBALIKLYJTTII-UHFFFAOYSA-N
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Description

3-Cyclobutyl-2-methylpropan-1-ol is an organic compound with the molecular formula C8H16O It is a cycloalkane derivative, characterized by a cyclobutyl ring attached to a 2-methylpropan-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclobutyl-2-methylpropan-1-ol can be achieved through several methods. One common approach involves the reaction of cyclobutylmagnesium bromide with 2-methylpropanal, followed by hydrolysis to yield the desired alcohol. The reaction conditions typically include anhydrous solvents and low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale Grignard reactions or other organometallic methods. The choice of method depends on factors such as cost, availability of starting materials, and desired production scale.

Chemical Reactions Analysis

Types of Reactions

3-Cyclobutyl-2-methylpropan-1-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Cyclobutyl methyl ketone or cyclobutyl acetic acid.

    Reduction: 3-cyclobutyl-2-methylpropane.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

3-Cyclobutyl-2-methylpropan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-cyclobutyl-2-methylpropan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The cyclobutyl ring imparts unique steric and electronic properties, affecting the compound’s behavior in various chemical and biological contexts.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutanol: A simpler cycloalkane alcohol with a similar ring structure but lacking the methylpropan-1-ol moiety.

    2-Methylpropan-1-ol: An alcohol with a similar side chain but without the cyclobutyl ring.

    Cyclopentylmethanol: A related compound with a five-membered ring instead of a four-membered cyclobutyl ring.

Uniqueness

3-Cyclobutyl-2-methylpropan-1-ol is unique due to the combination of a cyclobutyl ring and a 2-methylpropan-1-ol moiety. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

1602840-41-4

Molecular Formula

C8H16O

Molecular Weight

128.21 g/mol

IUPAC Name

3-cyclobutyl-2-methylpropan-1-ol

InChI

InChI=1S/C8H16O/c1-7(6-9)5-8-3-2-4-8/h7-9H,2-6H2,1H3

InChI Key

VDBALIKLYJTTII-UHFFFAOYSA-N

Canonical SMILES

CC(CC1CCC1)CO

Purity

95

Origin of Product

United States

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